molecular formula C28H30ClN3O4 B12769856 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- CAS No. 90494-56-7

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy-

Cat. No.: B12769856
CAS No.: 90494-56-7
M. Wt: 508.0 g/mol
InChI Key: PUYIQNLRVBDGSM-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isobenzofuranone core, a piperazine ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- is unique due to its combination of an isobenzofuranone core, a piperazine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

90494-56-7

Molecular Formula

C28H30ClN3O4

Molecular Weight

508.0 g/mol

IUPAC Name

3-[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C28H30ClN3O4/c1-34-24-12-11-22-25(26(24)35-2)28(33)36-27(22)30-23-6-4-3-5-19(23)13-14-31-15-17-32(18-16-31)21-9-7-20(29)8-10-21/h3-12,27,30H,13-18H2,1-2H3

InChI Key

PUYIQNLRVBDGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3CCN4CCN(CC4)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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